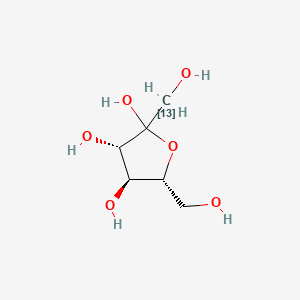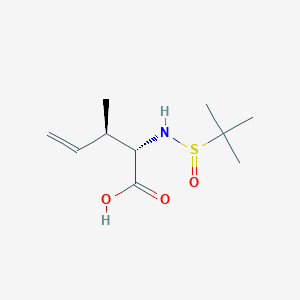
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of oxolane, featuring multiple hydroxyl groups and a hydroxymethyl group, making it highly reactive and versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol typically involves multi-step organic synthesis. One common method includes the protection of hydroxyl groups followed by selective deprotection and functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts or enzymatic processes to enhance yield and selectivity. Large-scale production also necessitates the optimization of reaction conditions to minimize by-products and ensure cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Scientific Research Applications
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol exerts its effects involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity and function. The compound’s reactivity also allows it to participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxymethyl)oxolane-2,3,4-triol
- (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxyethyl)oxolane-2,3,4-triol
Uniqueness
What sets (3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol apart is the presence of the hydroxy(113C)methyl group, which introduces unique reactivity and interaction profiles. This makes it particularly valuable in research focused on isotopic labeling and tracing studies.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)-2-(hydroxy(113C)methyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1 |
InChI Key |
RFSUNEUAIZKAJO-BORCATHGSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)








